(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile
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Overview
Description
(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, along with a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2,4-dihydroxybenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then further reacted with propanenitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)propanenitrile
- (2,4-Dimethoxyphenyl)propanenitrile
- (2,4-Dichlorophenyl)propanenitrile
Uniqueness
(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C11H7F6NO2 |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-[2,4-bis(trifluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-3-7(2-1-5-18)9(6-8)20-11(15,16)17/h3-4,6H,1-2H2 |
InChI Key |
QPROXPJZYKZZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC#N |
Origin of Product |
United States |
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